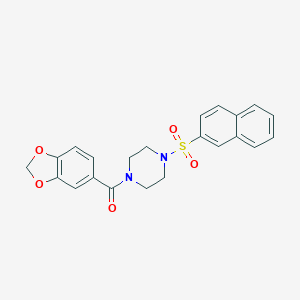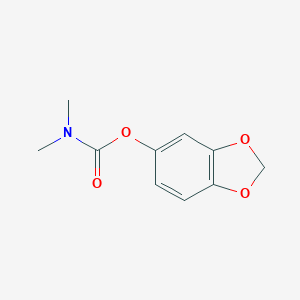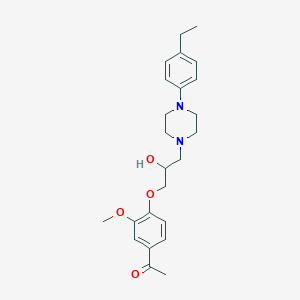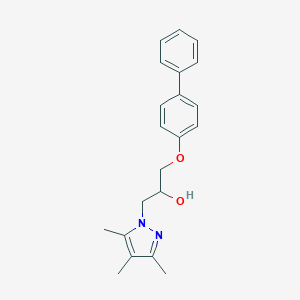
N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide, also known as CPCA, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPCA is a member of the acetylcholinesterase inhibitor family, which is a class of compounds that are known to enhance the activity of the neurotransmitter acetylcholine in the brain.
Mécanisme D'action
N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide is an acetylcholinesterase inhibitor, which means that it enhances the activity of the neurotransmitter acetylcholine in the brain. Acetylcholine is a neurotransmitter that is involved in a wide range of cognitive functions, including learning and memory. By inhibiting the activity of acetylcholinesterase, N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide increases the levels of acetylcholine in the brain, which may improve cognitive function.
Biochemical and Physiological Effects
N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide has been shown to have a wide range of biochemical and physiological effects. In addition to its acetylcholinesterase inhibitory activity, N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide has been shown to have antioxidant and anti-inflammatory properties. N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide is its relatively low toxicity, which makes it a safe compound to use in lab experiments. N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide has also been shown to have good bioavailability, which means that it is easily absorbed by the body. However, one of the limitations of N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide is its relatively short half-life, which means that it is quickly metabolized and eliminated from the body.
Orientations Futures
There are several future directions for the study of N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide. One area of research is the development of more potent and selective acetylcholinesterase inhibitors. Another area of research is the study of the potential therapeutic applications of N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide in other neurodegenerative disorders, such as Parkinson's disease and Huntington's disease. Additionally, the development of novel drug delivery systems may improve the bioavailability and half-life of N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide, which may enhance its therapeutic potential.
Conclusion
In conclusion, N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide, or N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide, is a chemical compound that has been extensively studied for its potential therapeutic applications. N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide is an acetylcholinesterase inhibitor that has been shown to have antioxidant and anti-inflammatory properties, as well as the ability to increase the levels of BDNF in the brain. While N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide has several advantages, such as its low toxicity and good bioavailability, it also has some limitations, such as its relatively short half-life. Future research on N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide may lead to the development of more potent and selective acetylcholinesterase inhibitors, as well as the identification of novel therapeutic applications.
Méthodes De Synthèse
N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide can be synthesized using a variety of methods. One of the most common methods is the reaction of 5-chloro-2-methylaniline with pyrrolidine and acetic anhydride. The resulting product is then purified using column chromatography to obtain pure N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide. Other methods include the reaction of 5-chloro-2-methylbenzoyl chloride with pyrrolidine and acetamide, or the reaction of 5-chloro-2-methylbenzoyl isocyanate with pyrrolidine and acetic acid.
Applications De Recherche Scientifique
N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of Alzheimer's disease. Alzheimer's disease is a neurodegenerative disorder that is characterized by the progressive loss of cognitive function. One of the hallmarks of Alzheimer's disease is the accumulation of amyloid-beta plaques in the brain. N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide has been shown to inhibit the formation of amyloid-beta plaques, which may slow down the progression of Alzheimer's disease.
Propriétés
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-pyrrolidin-1-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c1-10-4-5-11(14)8-12(10)15-13(17)9-16-6-2-3-7-16/h4-5,8H,2-3,6-7,9H2,1H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OODLAXLYWFKADU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




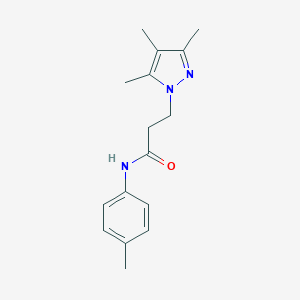
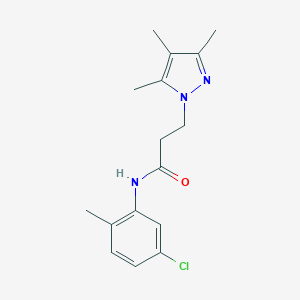
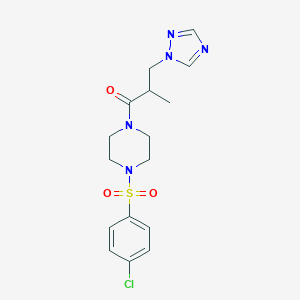

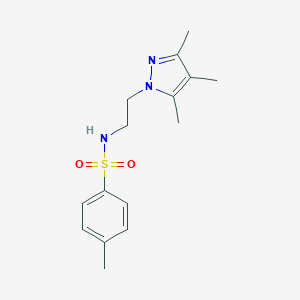
![2-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]benzamide](/img/structure/B500319.png)

